molecular formula C5H8ClN3O2 B1521969 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride CAS No. 92534-70-8

4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride

Cat. No. B1521969
CAS RN: 92534-70-8
M. Wt: 177.59 g/mol
InChI Key: MIFNDSYYKBHUMK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyrazole derivatives can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .


Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .

Scientific Research Applications

Structural and Spectral Investigations

  • A study focused on the structural and spectral analysis of a pyrazole-4-carboxylic acid derivative, highlighting its significance in understanding the chemical properties and potential applications in material science and chemistry. The research utilized various spectroscopic methods and theoretical studies to characterize the compound, providing insights into its molecular structure and behavior (Viveka et al., 2016).

Corrosion Inhibition

  • Pyrazole derivatives have been evaluated for their effectiveness as corrosion inhibitors for steel in hydrochloric acid, demonstrating significant potential to reduce corrosion rates and protect metal surfaces. This application is crucial in industries where metal preservation is essential (Herrag et al., 2007).

Pharmacological Investigations

  • The synthesis and investigation of pyrazole-4-carboxylic acid ethyl esters as analgesic and anti-inflammatory agents have been explored. One compound emerged as particularly active, suggesting the potential for developing new classes of analgesic and anti-inflammatory drugs (Gokulan et al., 2012).

Antiviral and Antibacterial Activities

  • New pyrazole carboxylic acids derivatives showed inhibitory effects against various viruses and bacteria, highlighting the potential for these compounds in developing new antiviral and antibacterial agents. These findings open avenues for further research into the medicinal applications of pyrazole derivatives (Bernardino et al., 2007).

properties

IUPAC Name

4-amino-2-methylpyrazole-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2.ClH/c1-8-4(5(9)10)3(6)2-7-8;/h2H,6H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFNDSYYKBHUMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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